![molecular formula C19H20ClNO5 B2858930 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-48-8](/img/structure/B2858930.png)

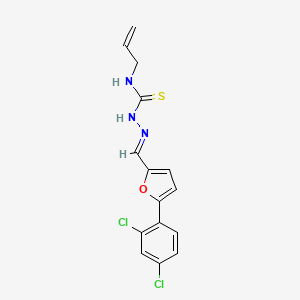

2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as CDMPA, is a chemical compound that has been widely used in scientific research. It is a member of the acetate ester family and has been studied for its potential biochemical and physiological effects. In

Applications De Recherche Scientifique

Metabolic Pathways and Metabolite Identification

The research on the metabolism of psychoactive compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified various metabolites through enzymatic hydrolysis, suggesting the operation of multiple metabolic pathways. This study highlights the intricate metabolic processes that similar compounds, including 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, may undergo, potentially offering insights into their pharmacokinetics and toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Pharmacological Activity and Enzyme Inhibition

Research into new compounds such as ML 3000, a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, demonstrates the potential of compounds like 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate in the development of drugs with anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities, without causing gastrointestinal damage. This study underscores the therapeutic applications of enzyme inhibitors in treating various conditions (Laufer, Tries, Augustin, & Dannhardt, 1994).

Antimicrobial Applications

The synthesis and evaluation of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcase the potential of structurally similar compounds for antimicrobial uses. These compounds exhibit moderate activity against pathogenic bacterial and fungal strains, indicating the role of 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate and its derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Heterocyclic Chemistry and Drug Synthesis

The condensation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one highlights the synthetic routes to create heterocyclic compounds with potential pharmacological activities. This research outlines methodologies for synthesizing isoflavones, pyrazoles, and aminopyrimidines, demonstrating the versatility of compounds like 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate in drug discovery and development (Moskvina, Shilin, & Khilya, 2015).

Mécanisme D'action

Target of Action

The primary target of the compound “2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is currently unknown. The compound contains a 5-Chloro-2,4-dimethoxyphenyl group

Mode of Action

Based on its structural similarity to 5-chloro-2,4-dimethoxyphenyl isocyanate , it may interact with biological targets in a similar manner. Isocyanates are known to react with amines, alcohols, and water, forming ureas, carbamates, and carbonic acid, respectively . This suggests that the compound could potentially react with biological molecules containing these functional groups, leading to various biochemical changes.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Given the potential reactivity of the compound, it could potentially interfere with various biochemical pathways involving amines and alcohols .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Based on its potential reactivity, it could induce various cellular responses depending on the specific biological targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of isocyanate groups is known to be influenced by pH . .

Propriétés

IUPAC Name |

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO5/c1-12-4-6-13(7-5-12)8-19(23)26-11-18(22)21-15-9-14(20)16(24-2)10-17(15)25-3/h4-7,9-10H,8,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGLRNWAZDMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)